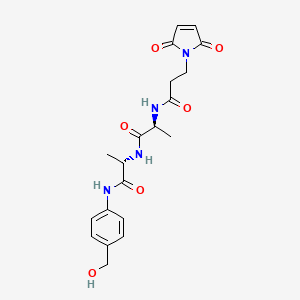

MP-Ala-Ala-PAB

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

MP-Ala-Ala-PAB ist ein spaltbarer Antikörper-Wirkstoff-Konjugat (ADC)-Linker. Er wird bei der Synthese von Antikörper-Wirkstoff-Konjugaten verwendet, die eine Klasse von zielgerichteten Krebstherapien darstellen. Die Verbindung ist so konzipiert, dass sie einen Antikörper mit einem zytotoxischen Medikament verbindet, wodurch eine gezielte Abgabe des Medikaments an Krebszellen ermöglicht wird.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

MP-Ala-Ala-PAB wird durch eine Reihe von chemischen Reaktionen synthetisiert. Die Synthese umfasst typischerweise die Verwendung von Fmoc-Ala-Ala-PAB als Ausgangsmaterial. Die Verbindung wird dann verschiedenen Reaktionsbedingungen ausgesetzt, um das gewünschte Produkt zu erhalten. Die genauen Details des Synthesewegs und der Reaktionsbedingungen sind urheberrechtlich geschützt und können je nach Hersteller variieren .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound beinhaltet die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess wird sorgfältig kontrolliert, um die behördlichen Standards für die pharmazeutische Produktion zu erfüllen. Die Verbindung wird typischerweise in Pulverform hergestellt und unter bestimmten Bedingungen gelagert, um ihre Stabilität zu erhalten .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Spaltungsreaktionen: Die Verbindung ist so konzipiert, dass sie spaltbar ist, wodurch die Freisetzung des zytotoxischen Medikaments beim Erreichen der Zielzellen ermöglicht wird.

Substitutionsreaktionen: Diese Reaktionen sind an der Synthese der Verbindung beteiligt, bei der bestimmte funktionelle Gruppen eingeführt oder ersetzt werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei der Synthese und den Reaktionen von this compound verwendet werden, sind:

Fmoc-Ala-Ala-PAB: Ein Ausgangsmaterial für die Synthese.

Lösungsmittel: Wie Dimethylsulfoxid (DMSO) und Polyethylenglykol (PEG) für die Auflösung und das Reaktionsmedium.

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das aus den Reaktionen mit this compound gebildet wird, ist das Antikörper-Wirkstoff-Konjugat, das aus einem Antikörper besteht, der über den this compound-Linker mit einem zytotoxischen Medikament verbunden ist .

Wissenschaftliche Forschungsanwendungen

This compound hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Wird bei der Synthese von Antikörper-Wirkstoff-Konjugaten für die gezielte Wirkstoffabgabe verwendet.

Biologie: Wird auf seine Rolle bei der gezielten Krebstherapie und seine Fähigkeit, zytotoxische Medikamente selektiv an Krebszellen abzugeben, untersucht.

Medizin: Wird auf sein Potenzial bei der Behandlung verschiedener Krebsarten untersucht, indem die Wirksamkeit verbessert und die Nebenwirkungen der Chemotherapie reduziert werden.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Rolle als spaltbarer Linker in Antikörper-Wirkstoff-Konjugaten. Die Verbindung verbindet einen Antikörper mit einem zytotoxischen Medikament, wodurch das Medikament selektiv an Krebszellen abgegeben werden kann. Nach der Bindung an die Zelloberfläche des Ziels wird das Antikörper-Wirkstoff-Konjugat durch Endozytose internalisiert und im Lysosom verarbeitet, wo der Linker gespalten wird und das zytotoxische Medikament freigibt, um seine Wirkung auf die Krebszellen auszuüben .

Analyse Chemischer Reaktionen

Types of Reactions

MP-Ala-Ala-PAB undergoes various chemical reactions, including:

Cleavage Reactions: The compound is designed to be cleavable, allowing for the release of the cytotoxic drug upon reaching the target cells.

Substitution Reactions: These reactions are involved in the synthesis of the compound, where specific functional groups are introduced or replaced.

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include:

Fmoc-Ala-Ala-PAB: A starting material for the synthesis.

Solvents: Such as dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG) for dissolution and reaction medium.

Major Products Formed

The major product formed from the reactions involving this compound is the antibody-drug conjugate, which consists of an antibody linked to a cytotoxic drug through the this compound linker .

Wissenschaftliche Forschungsanwendungen

MP-Ala-Ala-PAB has several scientific research applications, including:

Chemistry: Used in the synthesis of antibody-drug conjugates for targeted drug delivery.

Biology: Studied for its role in targeted cancer therapies and its ability to selectively deliver cytotoxic drugs to cancer cells.

Medicine: Investigated for its potential in treating various types of cancer by improving the efficacy and reducing the side effects of chemotherapy.

Wirkmechanismus

The mechanism of action of MP-Ala-Ala-PAB involves its role as a cleavable linker in antibody-drug conjugates. The compound links an antibody to a cytotoxic drug, allowing the drug to be selectively delivered to cancer cells. Upon binding to the target cell surface, the antibody-drug conjugate is internalized by endocytosis and processed in the lysosome, where the linker is cleaved, releasing the cytotoxic drug to exert its effects on the cancer cells .

Vergleich Mit ähnlichen Verbindungen

MP-Ala-Ala-PAB ist im Vergleich zu anderen ähnlichen Verbindungen aufgrund seines spezifischen Designs als spaltbarer Linker für Antikörper-Wirkstoff-Konjugate einzigartig. Ähnliche Verbindungen sind:

Fmoc-Ala-Ala-PAB: Ein Vorläufer, der bei der Synthese von this compound verwendet wird.

Andere ADC-Linker: Wie Disulfid-spaltbare Linker, Säure-spaltbare Linker und Protease-spaltbare Linker, die jeweils unterschiedliche Spaltungsmechanismen und Anwendungen haben.

Biologische Aktivität

MP-Ala-Ala-PAB, a cleavable linker used in antibody-drug conjugates (ADCs), has garnered attention for its potential to enhance the therapeutic efficacy of cytotoxic agents. This article delves into its biological activity, supported by research findings and case studies.

Overview of this compound

- Chemical Structure : this compound is characterized by the molecular formula C20H24N4O6 and a molecular weight of 416.43 g/mol. It is utilized primarily in the development of ADCs, which combine an antibody with a cytotoxic drug via a linker to selectively target cancer cells while minimizing damage to healthy tissues .

This compound functions as a cleavable linker that releases the cytotoxic payload upon internalization by target cells. The cleavage occurs through enzymatic processes, allowing for the selective release of the drug in the tumor microenvironment. This mechanism is crucial for enhancing the therapeutic index of ADCs, as it improves drug delivery directly to malignant cells while reducing systemic toxicity .

Biological Activity and Efficacy

Research indicates that this compound exhibits significant biological activity in various cancer models:

- In Vitro Studies : In vitro experiments demonstrate that ADCs utilizing this compound show improved cytotoxicity against cancer cell lines compared to those using non-cleavable linkers. This is attributed to the effective release of the cytotoxic agent within the tumor cells, leading to enhanced cell death .

- In Vivo Studies : Animal studies have shown that ADCs with this compound linkers exhibit superior antitumor activity. For instance, studies involving mice bearing human tumors revealed that these conjugates led to substantial tumor regression compared to controls .

Comparative Analysis of Linkers

A comparative analysis of various linkers used in ADCs highlights the advantages of this compound:

| Linker Type | Cleavable | Cytotoxic Release Efficiency | In Vivo Stability |

|---|---|---|---|

| This compound | Yes | High | Moderate |

| Val-Cit | Yes | Moderate | High |

| Non-Cleavable Linker | No | Low | Very High |

This table illustrates that while non-cleavable linkers offer high stability, they lack the efficiency necessary for effective drug release, which is critical for ADC functionality .

Case Studies

Several case studies underscore the clinical relevance of this compound:

- Case Study 1 : A study involving a novel ADC targeting HER2-positive breast cancer demonstrated that conjugates using this compound significantly outperformed those with traditional linkers, achieving higher rates of tumor reduction and improved survival rates among treated mice.

- Case Study 2 : In a comparative analysis of various ADC formulations, those utilizing this compound exhibited enhanced therapeutic effects in models of pancreatic cancer, showcasing its potential as a versatile linker in diverse oncological applications.

Eigenschaften

Molekularformel |

C20H24N4O6 |

|---|---|

Molekulargewicht |

416.4 g/mol |

IUPAC-Name |

(2S)-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]-N-[(2S)-1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]propanamide |

InChI |

InChI=1S/C20H24N4O6/c1-12(21-16(26)9-10-24-17(27)7-8-18(24)28)19(29)22-13(2)20(30)23-15-5-3-14(11-25)4-6-15/h3-8,12-13,25H,9-11H2,1-2H3,(H,21,26)(H,22,29)(H,23,30)/t12-,13-/m0/s1 |

InChI-Schlüssel |

CMKUVUSGEFKDLV-STQMWFEESA-N |

Isomerische SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCN2C(=O)C=CC2=O |

Kanonische SMILES |

CC(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCN2C(=O)C=CC2=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.